![molecular formula C7H9Cl2N3 B11723403 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride is a chemical compound with the molecular formula C8H10ClN3·HCl It is a derivative of pyridopyrimidine, a bicyclic structure that combines pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require solvents like ethanol or dichloromethane and catalysts such as diisopropylethylamine (DIPEA) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and recrystallization, are crucial to obtain the compound in its pure hydrochloride form .
化学反应分析
Types of Reactions
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines .
科学研究应用
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition can affect various cellular pathways and processes, making it a valuable tool in studying signal transduction and cellular regulation.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride: Another derivative with similar structural features but different functional groups.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A compound with two chlorine atoms, offering different reactivity and applications.
Uniqueness
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
属性
分子式 |
C7H9Cl2N3 |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI 键 |
NVRALFSEXNSGFU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C(=NC=N2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)



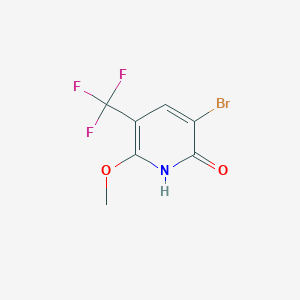

![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

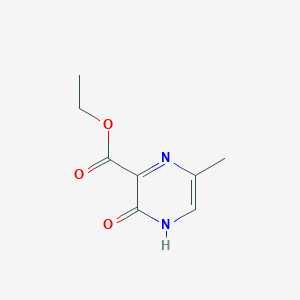
![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
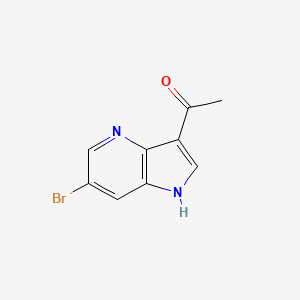
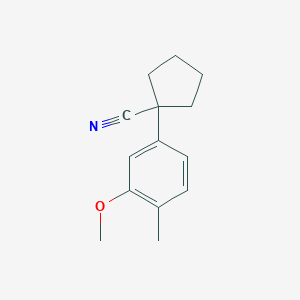
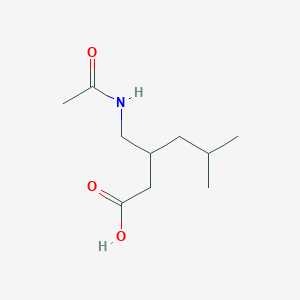
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
